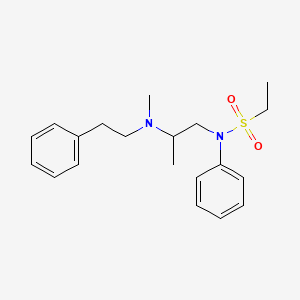
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide is a chemical compound with the molecular formula C20H28N2O2S and a molecular weight of 360.51352 . This compound is known for its unique structure, which includes a phenethylamine backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide typically involves the reaction of 2-(methylphenethylamino)propylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits in conditions like Parkinson’s disease .
Comparison with Similar Compounds
N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide can be compared with other phenethylamine derivatives, such as:
N-Methyl, N-propynyl-2-phenylethylamine (MPPE): Similar in structure but with different substituents, MPPE is known for its neuroprotective properties and is not metabolized to amphetamines.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
94687-49-7 |
|---|---|
Molecular Formula |
C20H28N2O2S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylethanesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-4-25(23,24)22(20-13-9-6-10-14-20)17-18(2)21(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3 |
InChI Key |
BQVKCRWSPYNEBB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


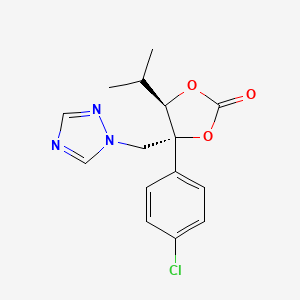
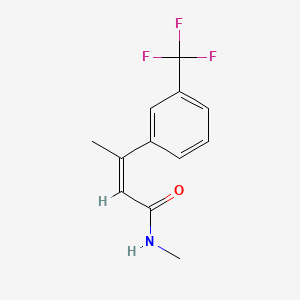
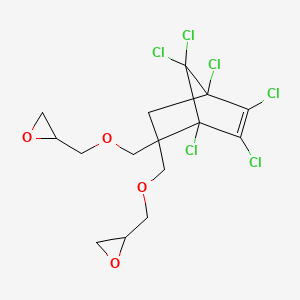


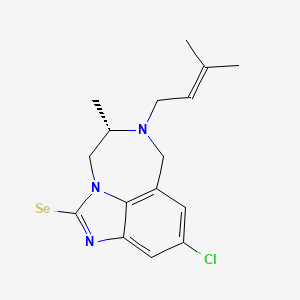
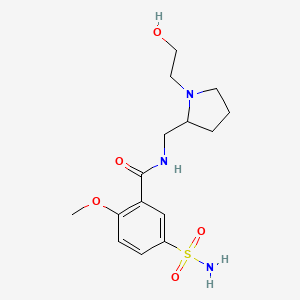


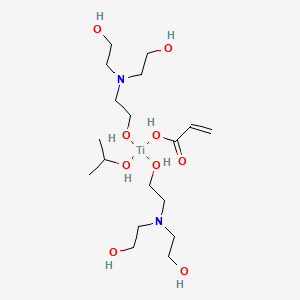

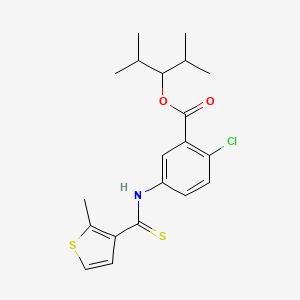
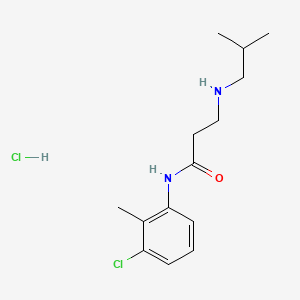
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
